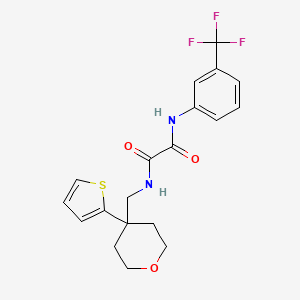![molecular formula C20H26ClNO2 B2844549 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide CAS No. 2176201-07-1](/img/structure/B2844549.png)
1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide, also known as ML277, is a small molecule inhibitor that selectively targets K2P3.1 potassium channels. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, hypertension, and neuropathic pain.
Mécanisme D'action
1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide selectively targets K2P3.1 potassium channels, which are involved in regulating the resting membrane potential of cells. By inhibiting these channels, 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide can alter the electrical activity of cells, leading to various physiological effects. In cancer cells, 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide induces apoptosis by disrupting the mitochondrial membrane potential. In vascular smooth muscle cells, 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide inhibits K2P3.1 channels, leading to vasodilation and decreased blood pressure. In neurons, 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide reduces pain sensitivity by inhibiting K2P3.1 channels involved in pain perception.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease state. In cancer cells, 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide induces apoptosis by disrupting the mitochondrial membrane potential and activating caspase-dependent pathways. In vascular smooth muscle cells, 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide inhibits K2P3.1 channels, leading to vasodilation and decreased blood pressure. In neurons, 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide reduces pain sensitivity by inhibiting K2P3.1 channels involved in pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide is its selectivity for K2P3.1 channels, which allows for specific targeting of these channels without affecting other potassium channels. This selectivity also reduces the risk of off-target effects and toxicity. However, one of the limitations of 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide is its low solubility, which can make it difficult to use in certain experiments. Additionally, 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide research. One area of interest is the development of more potent and selective K2P3.1 channel inhibitors. Another area of interest is the investigation of 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide in other diseases, such as epilepsy and arrhythmias. Additionally, the use of 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide in combination with other drugs or therapies may enhance its therapeutic potential. Finally, further research is needed to fully understand the mechanisms of action and physiological effects of 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide involves a series of chemical reactions, starting with the reaction of 4-chlorobenzaldehyde with cyclopentanone to form 4-chlorocyclopent-2-enone. This intermediate is then reacted with 1,4-dibromobutane to form 1-(4-chlorophenyl)-7-bromospiro[3.5]nonan-1-one. The final step involves the reaction of the spiroketone intermediate with hydroxylamine hydrochloride to form 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In hypertension, 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide has been shown to decrease blood pressure by inhibiting K2P3.1 channels in vascular smooth muscle cells. In neuropathic pain, 1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide has been shown to reduce pain sensitivity in animal models.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c21-16-5-3-15(4-6-16)20(8-1-2-9-20)18(23)22-17-7-10-19(17)11-13-24-14-12-19/h3-6,17H,1-2,7-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXVGUGOIAEMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CCC34CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

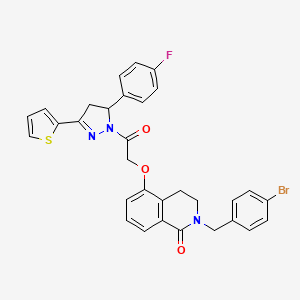
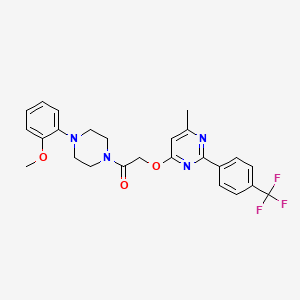
![N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide](/img/structure/B2844469.png)
![6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
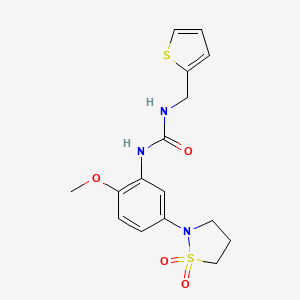
![4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2844473.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2844480.png)
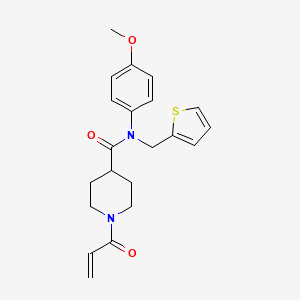

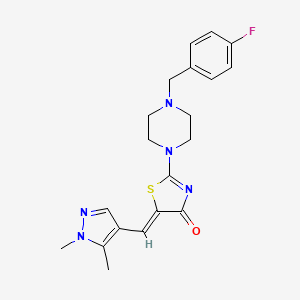
![4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2844488.png)
